molecular formula C13H19NO5S2 B2797164 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide CAS No. 1235235-14-9

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide

Cat. No.: B2797164
CAS No.: 1235235-14-9
M. Wt: 333.42
InChI Key: OQKWUSPCXMKRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C13H19NO5S2 and its molecular weight is 333.42. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This means it interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .

Cellular Effects

The activation of GIRK channels by this compound can have various effects on cellular processes. For instance, GIRK channels play a key role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .

Molecular Mechanism

This compound exerts its effects at the molecular level by activating GIRK channels . This activation can lead to changes in cell excitability, which can influence various cellular functions .

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S2/c1-2-19-12-3-5-13(6-4-12)21(17,18)14-9-11-7-8-20(15,16)10-11/h3-6,11,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKWUSPCXMKRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.